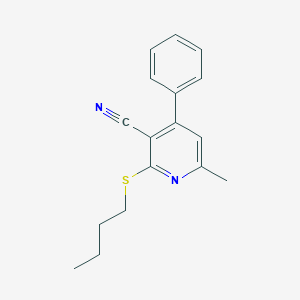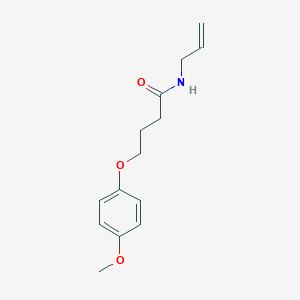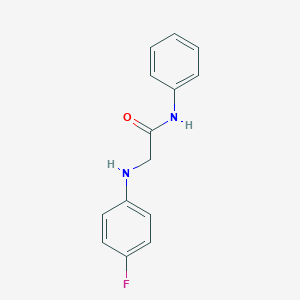
N'-cyclohexylidene-4-biphenylcarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylidene-4-biphenylcarbohydrazide, commonly known as CHBC, is a chemical compound that has been widely studied for its potential applications in various fields of science. CHBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a derivative of hydrazine and biphenyl, and its molecular formula is C20H20N2O.
Wirkmechanismus
The mechanism of action of CHBC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, CHBC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, CHBC may help to reduce inflammation and pain.
Biochemical and Physiological Effects
CHBC has been shown to possess a range of biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. In addition, CHBC has been shown to possess neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHBC in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of using CHBC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CHBC. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for CHBC, as well as its long-term safety and efficacy. In addition, more research is needed to fully understand the mechanism of action of CHBC and its potential applications in other fields of science, such as cancer research and antimicrobial therapy.
Conclusion
In conclusion, CHBC is a chemical compound that has been widely studied for its potential applications in various fields of science. It possesses a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, as well as antioxidant and neuroprotective properties. While there are some limitations to using CHBC in lab experiments, it remains a promising candidate for further research and development.
Synthesemethoden
The synthesis of CHBC involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting cyclohexanone hydrazone with 4-biphenylcarboxylic acid chloride. The product obtained is then cyclized to form CHBC. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
CHBC has been studied extensively for its potential applications in various fields of science. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In addition, CHBC has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
N'-cyclohexylidene-4-biphenylcarbohydrazide |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-(cyclohexylideneamino)-4-phenylbenzamide |
InChI |
InChI=1S/C19H20N2O/c22-19(21-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,21,22) |
InChI-Schlüssel |
DKVAIHVEASSZJC-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Kanonische SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



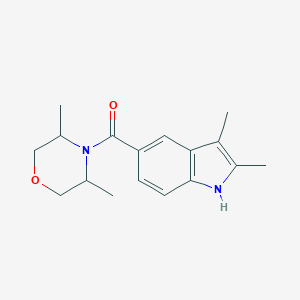
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
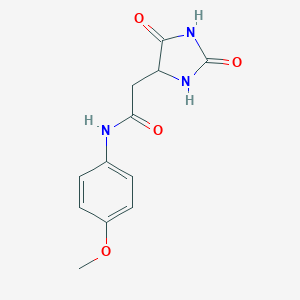
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
